molecular formula C12H7N5O B1493734 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile CAS No. 1094828-05-3

4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile

Cat. No. B1493734
M. Wt: 237.22 g/mol
InChI Key: ANAGNHWOYLXOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential as an anticancer agent, specifically targeting EGFRWT and EGFRT790M . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of this compound involves the use of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol, which is heated under reflux for 6 hours . The solvent is then evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of “4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a benzonitrile group attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H7N5O and an average mass of 237.217 Da . Further physicochemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic methods for compounds related to 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile, specifically focusing on the synthesis of pyrazole and pyrimidine derivatives, have been developed. For example, compounds have been synthesized through methods like microwave irradiative cyclocondensation and evaluated for their structural properties using IR, H-NMR, and mass spectroscopic studies, along with elemental analysis and chemical transformation (Deohate & Palaspagar, 2020).

Synthesis of Analogs and Derivatives

In the realm of exploring medicinal chemistry, specific derivatives related to this compound have been synthesized, including pyrazolo[3,4-d]pyrimidine derivatives and analogs, showing significant biological activities. Notably, certain compounds have demonstrated potent antiproliferative activity against various cancer cell lines, underscoring their potential in cancer therapy research (Nagaraju et al., 2020).

Biological Activities and Applications

Anticancer Properties

Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as anticancer agents. They have been found to selectively inhibit cancer cell growth, making them valuable in the development of new cancer treatments. Molecular docking studies have further elucidated their mechanism of action, revealing how these compounds interact with biological targets to exert their effects (Nagaraju et al., 2020).

Insecticidal and Antibacterial Potential

Beyond their anticancer potential, derivatives of pyrazolo[3,4-d]pyrimidine have also been evaluated for their insecticidal and antibacterial activities. This indicates a broad spectrum of biological activities and potential applications in fields such as agriculture and infection control (Deohate & Palaspagar, 2020).

Bioactive Heterocyclic Molecules

The synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives have revealed their potential as anti-5-lipoxygenase agents. Their cytotoxic activity against various cancer cell lines and the structure-activity relationship (SAR) analysis have been detailed, providing insights into their potential therapeutic applications (Rahmouni et al., 2016).

Future Directions

The compound has shown promising results as an anticancer agent, particularly against A549 and HCT-116 cancer cells . Future research could focus on further evaluating its anticancer activity in other cancer cell lines and in vivo models. Additionally, modifications to the compound could be explored to enhance its potency and selectivity towards cancer cells.

properties

IUPAC Name

4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11/h1-4,6-7H,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAGNHWOYLXOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Reactant of Route 3
Reactant of Route 3
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Reactant of Route 4
Reactant of Route 4
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Reactant of Route 5
Reactant of Route 5
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Reactant of Route 6
Reactant of Route 6
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.